molecular formula C9H9N3 B1336158 1H-Indole-3-carboximidamide CAS No. 764600-87-5

1H-Indole-3-carboximidamide

Cat. No. B1336158
CAS RN: 764600-87-5
M. Wt: 159.19 g/mol
InChI Key: JJURUVSVHQHERL-UHFFFAOYSA-N
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Description

1H-Indole-3-carboximidamide is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound hydrochloride has been reported with a molecular weight of 195.65 . The InChI code is 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Synthesis and Derivative Formation

1H-Indole-3-carboximidamide and its derivatives are pivotal in synthesizing biologically active compounds and indole alkaloids. They serve as essential precursors for creating diverse heterocyclic derivatives due to the ease with which their carbonyl groups undergo C-C and C-N coupling reactions and reductions. Recent advances in the chemistry of 1H-Indole-3-carboxaldehyde have led to the development of various synthetic procedures for its derivatives, highlighting their role as building blocks for numerous biologically active compounds (El-Sawy, Abo‐Salem, & Mandour, 2017).

Microwave-Assisted Synthesis

The indole moiety is acknowledged as a fundamental framework in many natural products and pharmaceuticals. An efficient procedure utilizing microwave-assisted synthesis for a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been reported. This method involves palladium-catalyzed intramolecular oxidative coupling and has been optimized to yield the desired products in excellent yields and high regioselectivity (Bellavita et al., 2022).

Synthesis of Hybrid Molecules

Hybrid molecules comprising indole and coumarin have shown improved biological activity and selectivity, with lesser side effects compared to their individual components. Novel anticancer drug entities have been synthesized in the form of indole-coumarin hybrids, which exhibited significant biological activity. These hybrids were assessed for their cytotoxic effect on human breast adenocarcinoma and normal cell lines, showing promising results in cell viability and apoptotic mode of cell death (Kamath et al., 2015).

Catalytic Synthesis and Cyclization

The Rh(III)-catalyzed C-H activation/cyclization of indoles for the divergent synthesis of privileged heterocycles has been explored. This strategy allows for the formation of various fused heterocycles, supporting its utility in synthetic chemistry and the possibility of applications in pharmaceuticals (Zhang, Zheng, & Cui, 2014).

Marine Sponge Constituents

This compound derivatives have been isolated from marine sponges, such as Xetospongia testudinaria, indicating their presence in natural products and their potential applications in drug discovery and development (Wen-han, 2007).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJURUVSVHQHERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421200
Record name 1H-Indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

764600-87-5
Record name 1H-Indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions the isolation of 6-bromo-1H-indole-3-carboximidamide from Jaspis splendens. What is the significance of finding this compound in the context of Parkinson's Disease research?

A1: While the research paper itself doesn't directly investigate the effects of 6-bromo-1H-indole-3-carboximidamide on Parkinson's Disease models, its isolation from Jaspis splendens is noteworthy. The study focuses on identifying compounds from this marine organism that show activity in a phenotypic assay using human olfactory neurosphere-derived cells, a model for Parkinson's Disease []. The presence of 6-bromo-1H-indole-3-carboximidamide, reported for the first time as a naturally occurring metabolite [], suggests it could be a potential subject for future studies exploring its specific effects on this model and its possible implications for Parkinson's Disease. Further research is needed to determine if this compound has any therapeutic potential.

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